2,3-Dehydro Ofloxacin

説明

Synthesis Analysis

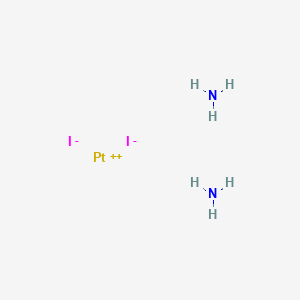

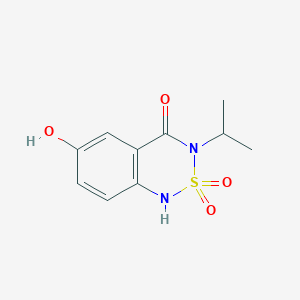

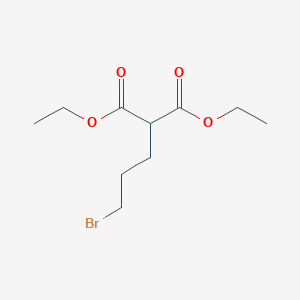

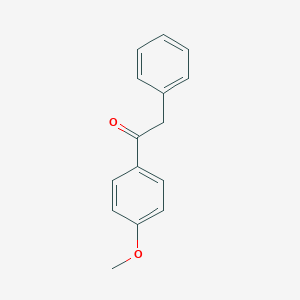

The synthesis of 2,3-Dehydro Ofloxacin involves an efficient six-step route starting from ethyl 2,3,4,5-tetrafluorobenzoylacetate. The critical step in forming the dehydro analog involves ozonolysis of 1-(1-buten-3-yl)quinolone, followed by intramolecular displacement of the C-8 fluorine to afford the desired product (Augeri, Fray, & Kleinman, 1990).

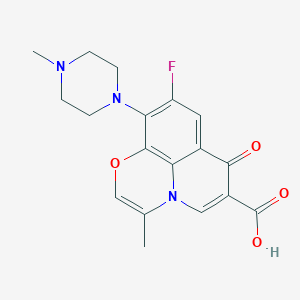

Molecular Structure Analysis

2,3-Dehydro Ofloxacin's molecular structure is characterized by a modification of the ofloxacin backbone, incorporating a double bond that introduces a degree of unsaturation not present in the parent compound. This structural change is expected to influence the compound's interaction with its biological targets, potentially altering its antibacterial activity profile.

Chemical Reactions and Properties

2,3-Dehydro Ofloxacin's introduction of a double bond significantly affects its reactivity and chemical behavior. This structural modification could impact its susceptibility to photodegradation, as seen in studies involving similar fluoroquinolones (Du et al., 2020), and influence its interactions with various biological targets.

科学的研究の応用

Development of Antimicrobial Agents : It is used in the development of new agents with better antimicrobial profiles by modifying the basic structure of ofloxacin (Arayne et al., 2010).

Treatment of Pulmonary Tuberculosis : Ofloxacin has been utilized in the treatment of pulmonary tuberculosis, showing effectiveness in decreasing tubercle bacilli in sputum without significant side effects (Tsukamura et al., 2015).

Ocular Delivery for Bacterial Keratitis : Nanostructured lipid carrier-based inserts with chitosan oligosaccharide lactate and glycerin loaded with ofloxacin show potential for ocular delivery, particularly in the treatment of bacterial keratitis (Üstündağ-Okur et al., 2015).

Treatment of Various Infections : Ofloxacin is effective in treating infections of the skin, soft tissues, urinary tract, and lower respiratory tract, being a useful addition to the therapeutic armamentarium in certain clinical situations (Sanders, 1992).

Otitis Externa and Media Treatment : Ofloxacin otic solution 0.3% is effective in treating otitis externa and otitis media, with high concentrations in the ear and minimal systemic adverse events (Simpson & Markham, 1999).

Transdermal Drug Delivery : It's used in gellified emulsion for transdermal drug delivery systems, demonstrating its versatility in treating systemic and local infections (Jagdale & Pawar, 2017).

Antibacterial Activities : 2,3-dehydroofloxacin has comparable antibacterial activities to ofloxacin, underlining its potential in antimicrobial applications (Augeri et al., 1990).

Treatment Efficacy in Keratitis : Ofloxacin monotherapy is effective in treating microbial keratitis, favorably comparing with conventional therapy and associated with less toxicity (Pavesio et al., 1996).

Environmental Applications : Continuous ozonation of ofloxacin removes its toxic effects and reduces aquatic toxicity, which is crucial in environmental health and safety (Carbajo et al., 2015).

将来の方向性

Ofloxacin is used to treat bacterial infections of the eye, such as conjunctivitis and corneal ulcers . It’s also used to treat bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . Future research may focus on improving the physicochemical and mechanical properties of ofloxacin , and investigating the potentials of a simple solvent treatment technique for this purpose .

特性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVZMAABIXCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554319 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dehydro Ofloxacin | |

CAS RN |

115841-55-9 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

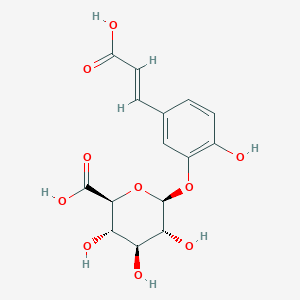

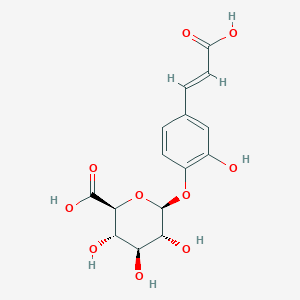

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

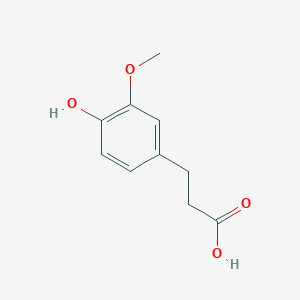

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)